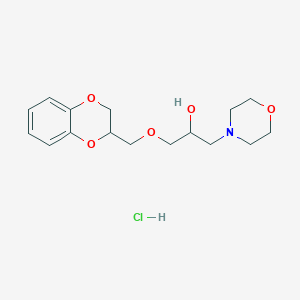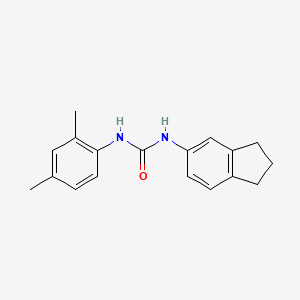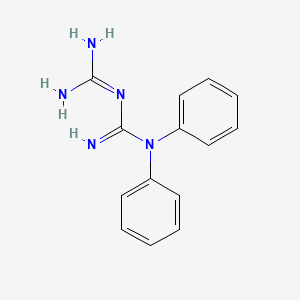![molecular formula C21H18ClFO4 B5003024 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5003024.png)
4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits PC-PLC by binding to the enzyme's active site and preventing it from catalyzing the hydrolysis of phosphatidylcholine. This results in a decrease in the production of second messengers such as diacylglycerol and inositol triphosphate, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular disease, this compound has been shown to reduce platelet aggregation and prevent the formation of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is its specificity for PC-PLC, which allows for targeted inhibition of this enzyme. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes that are structurally similar to PC-PLC.
Direcciones Futuras
There are several potential future directions for research on 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PC-PLC. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on cancer, inflammation, and cardiovascular disease. Finally, the potential for clinical applications of this compound in the treatment of these diseases should be explored further.
Métodos De Síntesis
The synthesis of 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves the reaction of 4-butyl-6-chloro-2H-chromen-2-one with 4-fluorophenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form the final compound, this compound.
Aplicaciones Científicas De Investigación
4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one has been used extensively in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is involved in a variety of cellular processes, including signal transduction, membrane trafficking, and cell proliferation. By inhibiting PC-PLC, this compound has been shown to have potential applications in cancer research, inflammation, and cardiovascular disease.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFO4/c1-2-3-4-14-9-21(25)27-19-11-20(17(22)10-16(14)19)26-12-18(24)13-5-7-15(23)8-6-13/h5-11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPSGOTZKOUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-[(diisobutylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![3-bromo-4-methoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5002943.png)

![2-methyl-6-[(3-methylcyclohexyl)amino]-2-heptanol](/img/structure/B5002954.png)

![2-bromo-N-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5002964.png)
![ethyl 4-(5-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B5002968.png)
![2-acetyl-7-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5002975.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-N-methylglycine](/img/structure/B5002983.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5002988.png)

![4-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5003013.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B5003037.png)